molecular formula C8H11N3O B13622427 N'-hydroxy-3-(pyridin-2-yl)propanimidamide

N'-hydroxy-3-(pyridin-2-yl)propanimidamide

Cat. No.: B13622427
M. Wt: 165.19 g/mol
InChI Key: QPGSOJVVCSODJX-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(pyridin-2-yl)propanimidamide is a chemical compound with the molecular formula C8H11N3O. It is a heterocyclic building block that has garnered interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can be achieved through several methods. One common approach involves the reaction of nitrostyrenes with 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates. These intermediates are then transformed into the desired imidates under ambient conditions using heterogeneous Lewis acid catalysis in the presence of aluminum oxide (Al2O3) and cesium carbonate (Cs2CO3) in alcoholic media .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(pyridin-2-yl)propanimidamide are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(pyridin-2-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various Lewis acids. The reaction conditions often involve mild temperatures and metal-free environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of N’-hydroxy-3-(pyridin-2-yl)propanimidamide can yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which N’-hydroxy-3-(pyridin-2-yl)propanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-(pyridin-2-yl)propanimidamide is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-hydroxy-3-pyridin-2-ylpropanimidamide

InChI

InChI=1S/C8H11N3O/c9-8(11-12)5-4-7-3-1-2-6-10-7/h1-3,6,12H,4-5H2,(H2,9,11)

InChI Key

QPGSOJVVCSODJX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)CC/C(=N/O)/N

Canonical SMILES

C1=CC=NC(=C1)CCC(=NO)N

Origin of Product

United States

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